molecular formula C18H20ClN3O2 B2507875 (E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035000-62-3

(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2507875
CAS RN: 2035000-62-3
M. Wt: 345.83
InChI Key: HSOAISGUQMEYOT-QPJJXVBHSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

Piperazine derivatives have demonstrated significant pharmacological potential. The compound 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812) has been identified as a potent antidiabetic agent in rat models of diabetes, functioning through insulin secretion enhancement without alpha2 adrenoceptor blockage. Additional compounds in this series, such as PMS 847 (S-22068) and PMS 889 (S-22575), have shown strong antidiabetic activity without side effects or hypoglycemic effects, indicating their potential for clinical investigations (Le Bihan et al., 1999).

Anticonvulsant Activity

New series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives have been synthesized and evaluated for anticonvulsant activities. Compounds like N‐[{4‐(3‐trifluoromethylphenyl)piperazin‐1‐yl}propyl]‐3‐benzhydrylpyrrolidine‐2,5‐dione monohydrochloride (11) and N‐[{4‐(3,4‐dichlorophenyl)piperazin‐1‐yl}ethyl]‐3‐methylpyrrolidine‐2,5‐dione monohydrochloride (18) were found to be effective in acute models of seizures and displayed a more beneficial protective index than well‐known antiepileptic drugs (Rybka et al., 2017).

Anti-Inflammatory and Antinociceptive Properties

Arylpiperazinylalkylpyridazinones and analogues have shown significant antinociceptive activity, with compounds such as 5a, 11c, 15a, 21, and 22 reducing abdominal constrictions in a writhing test by more than 50%. The mechanism of action for these compounds is suggested to involve the inhibition of noradrenaline reuptake (Cesari et al., 2006). Additionally, a series of 2‐, 4‐ or 2‐methyl‐6‐substituted xanthone derivatives containing selected piperazine moieties demonstrated significant anti‐arrhythmic activity and antihypertensive activity, further elucidating the therapeutic potential of piperazine derivatives (Marona et al., 2008).

Serotonin Receptor Activity

Research has indicated that mCPP, a mixed 5-HT2A/5-HT2B/5-HT2C receptor agonist, elicits penile erections in rats, an action mimicked by the selective 5-HT2C receptor agonist, RO 60-0175. This effect is dose-dependently abolished by novel 5-HT2B/5-HT2C receptor antagonists, providing pharmacological evidence that activation of 5-HT2C receptors mediates penile erections in rats, potentially offering a model for characterizing novel ligands at this site (Millan et al., 1997).

Neuropharmacology and Psychopharmacology

Studies have explored the effects of piperazine-derived drugs on dopamine and serotonin release in the rat brain, suggesting that their inhibitory effects on behaviors induced by phencyclidine (PCP) are partly mediated by inhibition of the increase in dopamine and serotonin release in the rat medial prefrontal cortex caused by PCP (Takahashi et al., 2001).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-14-16(12-20-24-14)13-21-8-10-22(11-9-21)18(23)7-4-15-2-5-17(19)6-3-15/h2-7,12H,8-11,13H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOAISGUQMEYOT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one

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